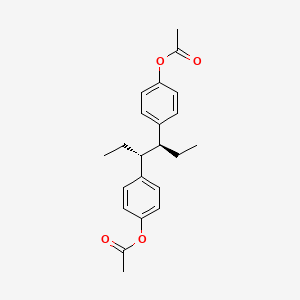
Hexestrol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexestrol diacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Hormonal Therapy
Hexestrol diacetate has been historically used in hormone replacement therapy and the treatment of hormone-dependent cancers such as breast and prostate cancer. Its estrogenic activity is comparable to that of estradiol, making it a potent agent for managing conditions related to estrogen deficiency or imbalance . However, due to safety concerns and adverse effects, its use has diminished in modern medical practice.
Pharmacodynamics
Research indicates that this compound binds effectively to estrogen receptors, exhibiting high affinity levels (302% for ERα and 234% for ERβ compared to estradiol) which underpins its therapeutic efficacy in estrogen replacement therapies .
Reproductive Biology Research
Impact on Oocyte Quality
Recent studies have highlighted the adverse effects of hexestrol on oocyte quality and maturation. In vitro experiments demonstrated that exposure to this compound led to meiotic arrest in mouse oocytes, characterized by impaired microtubule nucleation and spindle assembly . This suggests that hexestrol may disrupt normal reproductive processes by affecting mitochondrial dynamics and increasing oxidative stress.
Follicular Atresia in Livestock
In veterinary research, this compound has been shown to induce follicular atresia in immature sheep. This effect is significant as it alters the normal reproductive cycle and can impact fertility in livestock, raising concerns about its use as a growth promoter in agriculture .
Veterinary Medicine
Growth Promotion and Reproductive Management
this compound has been used illegally as a growth promoter in livestock to enhance weight gain by increasing protein synthesis while inhibiting fat deposition. However, this application raises ethical concerns regarding animal welfare and food safety due to potential hormonal residues in meat products .
Antiviral Research
Inhibition of Lassa Virus Entry
Recent findings suggest that this compound may have antiviral properties against the Lassa virus, which causes severe hemorrhagic fever. The compound was identified as a potential inhibitor of viral entry by blocking membrane fusion processes during infection. This discovery opens avenues for further research into hexestrol's role as an antiviral agent .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
4547-76-6 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[4-[(3S,4R)-4-(4-acetyloxyphenyl)hexan-3-yl]phenyl] acetate |
InChI |
InChI=1S/C22H26O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h7-14,21-22H,5-6H2,1-4H3/t21-,22+ |
InChI-Schlüssel |
GWEREDCWIUZACS-SZPZYZBQSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |
Isomerische SMILES |
CC[C@H](C1=CC=C(C=C1)OC(=O)C)[C@@H](CC)C2=CC=C(C=C2)OC(=O)C |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |
Synonyme |
hexestrol diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















